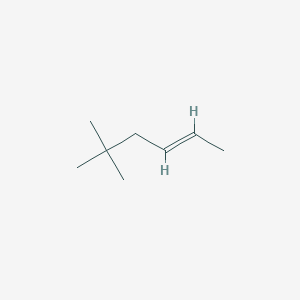

5,5-Dimethyl-2-hexene

Beschreibung

5,5-Dimethyl-2-hexene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol. Its IUPAC name is (E)-5,5-dimethylhex-2-ene, and it exists as a stereoisomer with a trans-configuration at the double bond (C2-C3). The compound has two distinct CAS registry numbers: 36382-10-2 (general form) and 39782-43-9 (E-isomer) . Its InChIKey (NWZJLSKAFZXSQH-AATRIKPKSA-N) and structural data confirm the trans arrangement of substituents around the double bond .

Key physicochemical properties include a boiling point of 380.1 K (for the Z-isomer; E-isomer data are extrapolated to be similar) and a density of ~0.74 g/cm³ (typical for alkenes of this size) . The compound is synthesized via chlorination reactions of 2,5-dimethyl-2,4-hexadiene or through isomerization of allylic chlorides .

Eigenschaften

IUPAC Name |

(E)-5,5-dimethylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJLSKAFZXSQH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-2-hexene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chlorononane with tert-butylmagnesium chloride and 1,3-butadiene in the presence of dilithium tetrachlorocuprate in tetrahydrofuran at 25°C for 3 hours. The reaction is then quenched with water to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 5,5-Dimethyl-2-hexyne. This process requires a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the triple bond, converting it into a double bond and forming this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-hexene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of this compound can yield 5,5-Dimethylhexane.

Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, forming dibromo derivatives.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid is commonly used for epoxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.

Substitution: Bromine in an inert solvent like carbon tetrachloride is used for halogenation reactions.

Major Products Formed

Epoxides: Formed through oxidation reactions.

Diols: Formed through hydroxylation reactions.

Dibromo Derivatives: Formed through halogenation reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,5-Dimethyl-2-hexene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

- Addition Reactions : The double bond in this compound can undergo addition reactions with halogens and hydrogen halides, making it useful for synthesizing halogenated compounds.

- Substitution Reactions : It can also act as a substrate for nucleophilic substitution reactions, which are essential in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a recent study, researchers used this compound as a starting material to synthesize novel anti-cancer agents. The compound's ability to undergo selective addition reactions allowed for the formation of complex molecular architectures that exhibit promising biological activity .

Material Science

The compound plays a significant role in the development of new materials:

- Polymers : Its reactivity enables the creation of polymers through polymerization processes. This application is particularly relevant in the production of specialty plastics and elastomers.

- Resins : this compound can be incorporated into resin formulations to enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 80 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Biological Studies

Researchers utilize this compound to investigate its effects on biological systems:

- Bioactivity Studies : The compound has been studied for its potential bioactive properties, including antimicrobial and anticancer activities. Its structural features allow it to interact with various biological targets.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Environmental Applications

The compound's role in environmental chemistry is also notable:

- Volatile Organic Compounds (VOCs) : As a VOC, this compound contributes to ground-level ozone formation. Understanding its reactivity is crucial for assessing its environmental impact and developing strategies to mitigate air pollution.

Data Table: Reactivity of this compound Compared to Other VOCs

| Compound | Maximum Incremental Reactivity (MIR) |

|---|---|

| This compound | 0.15 g O₃/g VOC |

| Ethylene | 0.25 g O₃/g VOC |

| Propylene | 0.20 g O₃/g VOC |

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in epoxidation reactions, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring . In hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms in the presence of a metal catalyst .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (Z)-5,5-Dimethyl-2-hexene

The Z-isomer (CAS: 39761-61-0 ) shares the same molecular formula but differs in stereochemistry at the double bond. Its InChIKey (NWZJLSKAFZXSQH-WAYWQWQTSA-N ) distinguishes it from the E-isomer .

The Z-isomer is less thermodynamically stable due to steric hindrance between the two methyl groups on the same side of the double bond. This instability is reflected in its lower abundance in reaction mixtures .

Structural Analogs: Dichloro Derivatives

Chlorination of 2,5-dimethyl-2,4-hexadiene yields two primary dichloro derivatives, which differ in regiochemistry and steric effects :

| Compound | 4,5-Dichloro-2,5-dimethyl-2-hexene (6) | trans-2,5-Dichloro-2,5-dimethyl-3-hexene (5) |

|---|---|---|

| Molecular Formula | C₈H₁₄Cl₂ | C₈H₁₄Cl₂ |

| Reaction Pathway | 1,2-addition of Cl₂ | 1,4-addition of Cl₂ |

| Key Spectral Data | IR: 1672 cm⁻¹ (unsymmetrical C=C) | IR: 969 cm⁻¹ (trans C=C) |

| Stability | Kinetically favored | Thermodynamically favored |

| Melting Point | N/A (liquid at RT) | 35°C (crystalline) |

Key Findings :

- 4,5-Dichloro-2,5-dimethyl-2-hexene (6) forms via 1,2-addition, favored kinetically due to lower steric hindrance in the transition state.

- trans-2,5-Dichloro-2,5-dimethyl-3-hexene (5) forms via 1,4-addition and is thermodynamically stabilized by trans-configuration symmetry .

Functionalized Derivatives: DCDDC and Hexamethylene Diisocyanate

- 3-(Dicyanomethylene)-5,5-dimethyl-1-(4-dimethylaminostyryl)cyclohexene (DCDDC): A red fluorescent dye derived from cyclohexene, used in organic light-emitting diodes (OLEDs). Unlike 5,5-dimethyl-2-hexene, DCDDC incorporates electron-withdrawing cyano groups and a conjugated π-system, enabling electroluminescence .

- Hexamethylene Diisocyanate (HDI): A monomer (C₆H₁₂N₂O₂) with isocyanate groups. While structurally distinct, HDI shares applications in polymer synthesis, contrasting with this compound’s role as a precursor in chlorination reactions .

Biologische Aktivität

5,5-Dimethyl-2-hexene is an organic compound classified as an alkene with the molecular formula . This compound is notable for its potential biological activities, which have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 112.213 g/mol

- CAS Number : 36382-10-2

- Boiling Point : Approximately 113 °C

- Physical State : Colorless to almost colorless liquid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological systems. The following mechanisms have been identified:

- Antimicrobial Activity : Preliminary studies suggest that alkenes like this compound exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : Some alkenes are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests a potential role for this compound in reducing inflammation.

- Antioxidant Properties : The presence of double bonds in alkenes can contribute to their ability to scavenge free radicals, thus providing antioxidant benefits.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Activity

A study conducted on various alkenes, including this compound, demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones, indicating that higher concentrations of the compound resulted in larger zones of inhibition.

Case Study: Anti-inflammatory Effects

In vitro assays were performed to evaluate the anti-inflammatory properties of this compound. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Safety and Toxicological Considerations

While this compound exhibits promising biological activities, safety assessments are critical. According to the NIOSH Occupational Exposure Banding process, this compound falls into exposure banding categories that require careful handling due to potential health risks associated with inhalation or skin contact .

Q & A

Q. What are the key synthetic routes for 5,5-dimethyl-2-hexene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves catalytic dehydration of tertiary alcohols or selective hydrogenation of dienes. For example, in the chlorination of 2,5-dimethyl-2,4-hexadiene, solvent choice (e.g., carbon tetrachloride or chloroform) significantly impacts product distribution due to steric and kinetic factors . Optimization should include:

- Temperature control (e.g., low-temperature crystallization to isolate pure isomers) .

- Solvent selection to favor 1,2- vs. 1,4-addition pathways .

- Characterization of intermediates via GC-MS or NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Distinguishes between cis/trans isomers via coupling constants and chemical shifts. For example, trans-2,5-dichloro-2,5-dimethyl-3-hexene shows distinct splitting patterns in -NMR due to allylic protons .

- Infrared Spectroscopy : Identifies functional groups (e.g., C=C stretching at ~1650 cm) and halogenation products .

- Mass Spectrometry : Confirms molecular weight (112.213 g/mol for this compound) and fragmentation patterns .

Q. How do steric effects influence the regioselectivity of chlorine addition to this compound derivatives?

- Methodological Answer : Steric hindrance from the 5,5-dimethyl groups directs chlorine addition. Kinetic studies show 1,2-addition (yielding 4,5-dichloro-2,5-dimethyl-2-hexene) is favored over 1,4-addition (trans-2,5-dichloro-2,5-dimethyl-3-hexene) due to reduced transition-state strain . Researchers should:

- Compare product ratios using different solvents (e.g., carbon tetrachloride vs. n-hexane) .

- Monitor isomerization via time-resolved NMR to assess thermodynamic stability .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be leveraged to isolate specific isomers of chlorinated this compound derivatives?

- Methodological Answer :

- Kinetic Control : Use low temperatures (-20°C) and polar solvents (e.g., chloroform) to trap the 1,2-adduct (4,5-dichloro-2,5-dimethyl-2-hexene) before isomerization .

- Thermodynamic Control : Prolonged heating in non-polar solvents (e.g., n-hexane) promotes allylic rearrangement to the 1,4-adduct (trans-2,5-dichloro-2,5-dimethyl-3-hexene) .

- Validation : Track conversion rates via -NMR integration of allylic proton signals .

Q. What strategies resolve contradictions in reported product distributions for halogenation reactions of this compound?

- Methodological Answer : Discrepancies in literature (e.g., Tishchenko et al. vs. Sharefkin and Pohl) arise from differences in solvent polarity and reaction monitoring intervals . To address this:

- Replicate experiments under standardized conditions (solvent, temperature, chlorine stoichiometry).

- Use high-resolution chromatography (e.g., preparative GC) to separate and quantify minor byproducts (e.g., trichloro derivatives) .

- Apply statistical analysis (e.g., ANOVA) to evaluate reproducibility across trials .

Q. How can stereochemical outcomes of this compound reactions be predicted and experimentally validated?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict cis/trans ratios .

- Chiral Chromatography : Employ chiral columns (e.g., cyclodextrin-based) to resolve enantiomers in asymmetric syntheses .

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., dichloro adducts) .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound derivatives?

- Methodological Answer :

- Error Analysis : Calculate standard deviations across triplicate experiments to identify systematic errors (e.g., incomplete drying).

- Regression Modeling : Correlate yield with reaction parameters (temperature, solvent polarity) using multivariate regression .

- Uncertainty Propagation : Apply Monte Carlo simulations to estimate confidence intervals for kinetic rate constants .

Data Presentation Guidelines

Table 1 : Key Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 112.213 g/mol |

| CAS Number | 36382-10-2 |

| LogP (Partition Coeff.) | 2.998 |

Table 2 : Chlorination Products of 2,5-Dimethyl-2,4-Hexadiene

| Product | Addition Pathway | Yield (%) |

|---|---|---|

| 4,5-Dichloro-2,5-dimethyl-2-hexene | 1,2-Addition | 60 |

| trans-2,5-Dichloro-2,5-dimethyl-3-hexene | 1,4-Addition | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.